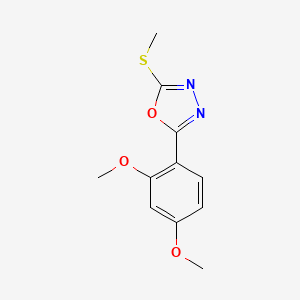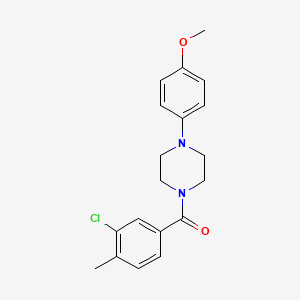
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, also known as NQO1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NQO1 is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive oxygen species in cells.
Mécanisme D'action
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibits the enzyme 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone by binding to its active site and preventing the detoxification of reactive oxygen species. This leads to the accumulation of oxidative stress and ultimately cell death in cancer cells. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications in cancer treatment, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase, which are involved in drug metabolism and detoxification. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to play a role in the regulation of cellular energy metabolism and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in lab experiments is its specificity for the 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone enzyme. This allows for targeted inhibition of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone and the study of its downstream effects. However, one limitation of using 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone. One area of interest is the development of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to investigate the role of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone in other disease states, such as neurodegenerative disorders and cardiovascular disease. Finally, the potential use of 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone as a biomarker for cancer diagnosis and prognosis is an area of active research.
Méthodes De Synthèse
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzaldehyde with 8-hydroxyquinoline in the presence of a catalyst to form 1-(4-nitrophenyl)-2-(8-hydroxyquinolinylthio)ethanone. This intermediate can then be treated with thionyl chloride to yield the final product, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone.
Applications De Recherche Scientifique
1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in cancer cells by inhibiting 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone, which leads to the accumulation of reactive oxygen species and oxidative stress. Additionally, 1-(4-nitrophenyl)-2-(8-quinolinylthio)ethanone has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-15(12-6-8-14(9-7-12)19(21)22)11-23-16-5-1-3-13-4-2-10-18-17(13)16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAWXQZYWQUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-2-(quinolin-8-ylsulfanyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B5756283.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)




![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)